5-Fluoro-2-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated nitrobenzoic acid derivatives is described in several papers. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is synthesized and used as a multireactive building block for the preparation of various heterocyclic compounds, including benzimidazoles and benzotriazoles, which are significant in drug discovery . Another synthesis process for 5-fluoro-2-nitrobenzotrifluoride is achieved using a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors . Additionally, a novel route for the synthesis of 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline is reported, highlighting the use of solvent-free conditions and the efficiency of the process .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through various analytical techniques. Single-crystal X-ray diffraction is used to unambiguously confirm the structure of a series of fluorinated benzimidazole-substituted nitronyl nitroxides . Similarly, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is confirmed by X-ray crystallography, along with NMR, elemental analysis, EI-MS, and FT-IR .
Chemical Reactions Analysis
The chemical reactivity of fluorinated nitrobenzoic acid derivatives is explored in the context of their use as intermediates in various reactions. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the synthesis of thiazolo[3,2-a]benzimidazol-3(2-H)-ones, with studies on the orientation of cyclization . The reactivity of these compounds is influenced by their functional groups, which can participate in a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrobenzoic acid derivatives are characterized in several studies. The acidity and redox properties of a series of fluorinated benzimidazole-substituted nitronyl nitroxides are investigated, revealing that the introduction of fluorine atoms significantly enhances the acidity of the compounds . The supramolecular hydrogen-bonding patterns of 5-fluorouracil cocrystals are studied, demonstrating the importance of specific hydrogen-bond donor and acceptor groups in the design of pharmaceutical cocrystals . Additionally, the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids in high-performance liquid chromatography is reported, indicating its utility in sensitive detection methods .
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
5-Fluoro-2-nitrobenzoic acid is utilized in the synthesis of various heterocyclic compounds. Studies have demonstrated its effectiveness in the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in drug discovery (Křupková et al., 2013).
2. Fluorimetric Analysis
5-Fluoro-2-nitrobenzoic acid is used in fluorimetric analysis, notably in the development of assays for detecting amino acids. Its derivatives have been employed as precolumn fluorescent labeling reagents for high-performance liquid chromatography of amino acids, such as proline and hydroxyproline, enhancing sensitivity and detection capabilities (Watanabe & Imai, 1981).
3. Solid-Phase Synthesis
The compound is a key reactant in solid-phase synthesis methods. For instance, resin-bound 4-fluoro-3-nitrobenzoic acid (a closely related compound) has been used for creating polysubstituted benzodiazepin-2-ones and 1,5-benzodiazepin-2-ones. These methods are crucial for generating compounds with potential therapeutic applications (Schwarz et al., 1998).
4. Synthesis of Peptidomimetics
5-Fluoro-2-nitrobenzoic acid has been combined with other compounds in solid-phase syntheses to create peptidomimetics. These are molecules that mimic the structure and function of peptides and are important in therapeutic research (Jiang & Burgess, 2002).
5. Antioxidative Activity Assays
It has been used to develop novel spectrofluorometric methods for estimating the antioxidative activity of various biological samples. This application is vital for understanding the role of antioxidants in health and disease (Özyürek et al., 2012).
6. Near-Infrared Fluorescent Probing
5-Fluoro-2-nitrobenzoic acid has been involved in creating near-infrared fluorescent probes for detecting and observing biological processes, such as hydrogen polysulfides formation in cells under hypoxia stress. This is crucial for medical and biological research (Zhang et al., 2020)
Safety And Hazards
5-Fluoro-2-nitrobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
5-Fluoro-2-nitrobenzoic acid is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .
properties
IUPAC Name |
5-fluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZIXDKAPMFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372049 | |
Record name | 5-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrobenzoic acid | |
CAS RN |
320-98-9 | |
Record name | 5-Fluoro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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